![molecular formula C18H20N4S B12571319 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- CAS No. 597577-97-4](/img/structure/B12571319.png)
1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,8-Tetraazaspiro[45]decane-3-thione, 7,9-diphenyl- is a heterocyclic compound that features a spiro structure with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- typically involves the reaction of 3,3-dimethyl-2,6-diphenylpiperidin-4-one thiosemicarbazone with m-chloroperbenzoic acid in dichloromethane. The reaction is carried out at low temperatures (0–5°C) and involves stirring for about an hour .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thione group, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiol.
Scientific Research Applications
1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Materials Science: Its unique spiro structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- involves its interaction with biological targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the spiro structure may allow the compound to fit into specific binding pockets, enhancing its selectivity and potency.
Comparison with Similar Compounds
1,2,4-Triazolidine-3-thione: Shares the thione group and has similar biological activities.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spiro compound with potential medicinal applications.
Uniqueness: 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- is unique due to its specific spiro structure and the presence of two phenyl groups, which may enhance its biological activity and stability compared to similar compounds.
Properties
CAS No. |
597577-97-4 |
|---|---|
Molecular Formula |
C18H20N4S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
7,9-diphenyl-1,2,4,8-tetrazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C18H20N4S/c23-17-20-18(22-21-17)11-15(13-7-3-1-4-8-13)19-16(12-18)14-9-5-2-6-10-14/h1-10,15-16,19,22H,11-12H2,(H2,20,21,23) |
InChI Key |
XNCGUGMAOBEOPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(CC12NC(=S)NN2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
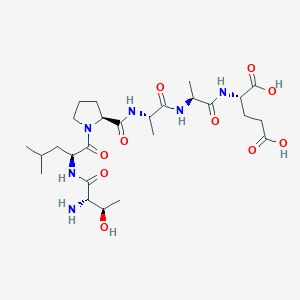
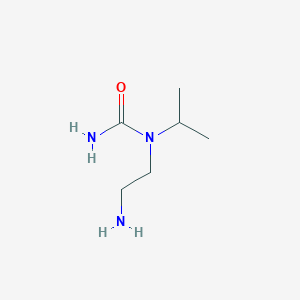

![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
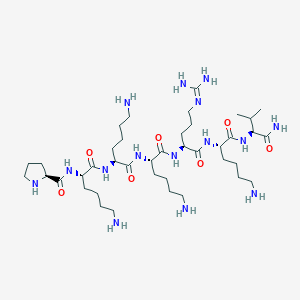
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
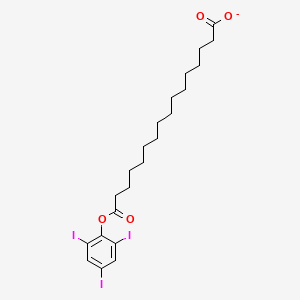
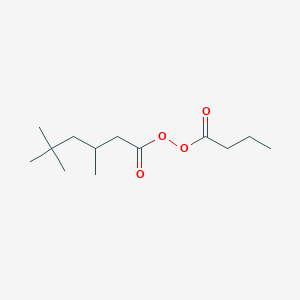

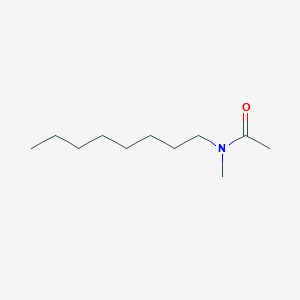
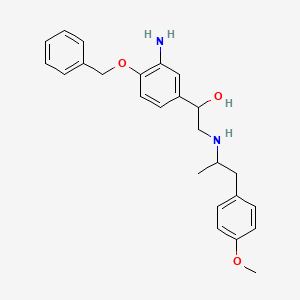
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)
